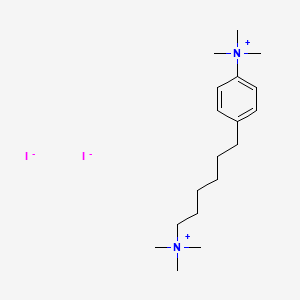

AMMONIUM, (6-(p-TRIMETHYLAMMONIOPHENYL)HEXYL)TRIMETHYL-, DIIODIDE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ammonium, (6-(p-trimethylammoniophenyl)hexyl)trimethyl-, diiodide is a bioactive chemical.

Applications De Recherche Scientifique

Photovoltaic Cell Efficiency Enhancement Ammonium compounds, like the one , are used in organic photovoltaic cells. Their inclusion as interfacial layers can significantly enhance device performance by increasing open-circuit voltage, short-circuit current density, and fill factor. A notable increase in power conversion efficiency has been observed with these compounds (Chen et al., 2012).

Liquid-Crystalline Ion Complex Polymers Ammonium-based compounds are integral in creating liquid-crystalline ion complex polymers. They play a crucial role in forming smectic layer structures and enhance the thermal stability of the smectic state in such polymers. This results in oriented overgrowth and homeotropic structures that are valuable in various material science applications (Ujiie & Iimura, 1992).

Selective α-Methylation in Organic Synthesis Quaternary ammonium salts, such as phenyl trimethylammonium iodide, are utilized as alternative methylating agents in organic synthesis. They offer advantages over traditional agents, being nonvolatile, noncancerogenic, and easy-to-handle solids. This method is characterized by its operational ease and environmental friendliness (Templ & Schnürch, 2022).

Solar Cell Development Alcohol-based bifunctional ammonium cations are used in the development of tin-based perovskite solar cells. These cations help control crystal structures, altering lattice structures and enhancing photovoltaic performance in mesoscopic solar cells (Tsai et al., 2018).

X-Ray Contrast Agents Bis(quaternary ammonium) compounds, where quaternary nitrogens bear iodinated benzyl moieties, are studied for their potential as cartilage-selective x-ray contrast agents. They exhibit binding to cartilaginous material and provide insight into the radiopacity and biological interactions of such compounds (Van Ootegham et al., 1976).

Environmental Interaction Studies Ammonium is a critical component in studying environmental interactions, particularly in relation to the global nitrogen cycle. Its role as a nitrogen source in various habitats and its interactions with other elements and compounds are crucial areas of research (Raven et al., 1992).

Water Treatment Ammonium-based compounds are used in the synthesis of water-soluble cationic flocculants for water and wastewater treatment. These flocculants demonstrate superior performance compared to traditional treatment methods and contribute to environmentally friendly approaches (Wang et al., 2009).

Corrosion Research Ammonium-based ionic liquids are investigated for their potential as lubricants and for their corrosion ability on different metals. The research focuses on their environmental impact and the effectiveness of corrosion inhibitors in various conditions (Gabler et al., 2011).

Herbicide Development Quaternary ammonium salts with specific anions are synthesized for use in herbicides. Their physicochemical properties and efficacy against weeds are key areas of investigation, contributing to the development of more effective and environmentally friendly herbicidal solutions (Marcinkowska et al., 2017).

Polymer Science Ammonium compounds are used in the synthesis of high-charge-density polyelectrolytes in organic solvents. Their role in the creation of new hydrophobic electrolyte monomers and their impact on the properties of these polymers is a significant area of research (Jousset et al., 1998).

Propriétés

Numéro CAS |

63951-21-3 |

|---|---|

Nom du produit |

AMMONIUM, (6-(p-TRIMETHYLAMMONIOPHENYL)HEXYL)TRIMETHYL-, DIIODIDE |

Formule moléculaire |

C18H34I2N2 |

Poids moléculaire |

532.3 g/mol |

Nom IUPAC |

trimethyl-[4-[6-(trimethylazaniumyl)hexyl]phenyl]azanium;diiodide |

InChI |

InChI=1S/C18H34N2.2HI/c1-19(2,3)16-10-8-7-9-11-17-12-14-18(15-13-17)20(4,5)6;;/h12-15H,7-11,16H2,1-6H3;2*1H/q+2;;/p-2 |

Clé InChI |

JMIJJGDVIKZQQA-UHFFFAOYSA-L |

SMILES |

C[N+](C)(C)CCCCCCC1=CC=C(C=C1)[N+](C)(C)C.[I-].[I-] |

SMILES canonique |

C[N+](C)(C)CCCCCCC1=CC=C(C=C1)[N+](C)(C)C.[I-].[I-] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Ammonium, (6-(p-trimethylammoniophenyl)hexyl)trimethyl-, diiodide |

Origine du produit |

United States |

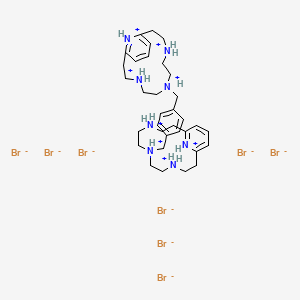

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

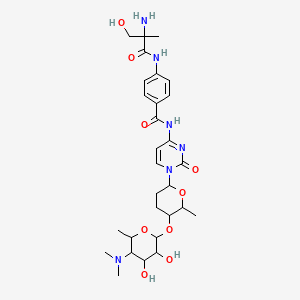

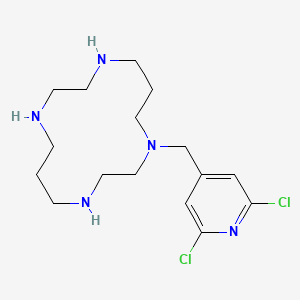

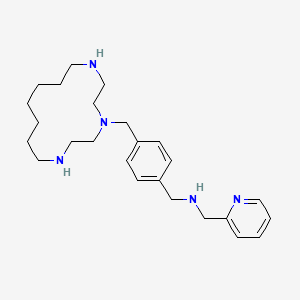

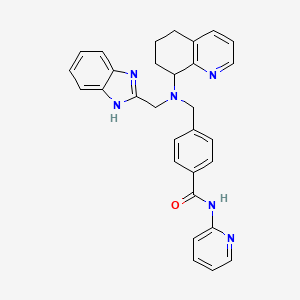

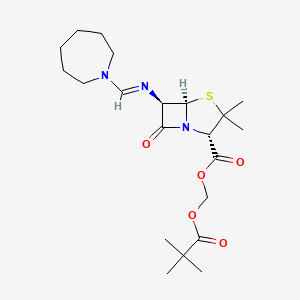

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline](/img/structure/B1664852.png)